molecular formula C70H115N17O20S B3030755 GRP (1-16) (porcine) CAS No. 95211-11-3

GRP (1-16) (porcine)

Cat. No.: B3030755
CAS No.: 95211-11-3
M. Wt: 1546.8 g/mol
InChI Key: FSIWVWAIJNOFMK-DXVPKFNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GRP (1-16) (porcine) is a 16-amino acid fragment derived from the N-terminal region of porcine gastrin-releasing peptide (GRP), a 27-amino acid neuroendocrine peptide . GRP shares structural and functional homology with bombesin, a 14-amino acid peptide originally isolated from frog skin . Both peptides bind to the G protein-coupled receptor GRPR (gastrin-releasing peptide receptor), which is overexpressed in cancers such as prostate, breast, and small cell lung cancer (SCLC) .

GRP (1-16) retains immunoreactivity comparable to the full-length GRP (1-27) but exhibits weaker staining intensity in immunohistochemical assays . It is widely used in neuroendocrine tumor research to study receptor interactions and tumor marker expression .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H115N17O20S/c1-35(2)29-46(61(97)76-40(10)58(94)77-44(17-13-14-25-71)59(95)78-45(24-28-108-12)60(96)80-47(30-42-20-22-43(90)23-21-42)69(105)87-27-16-19-50(87)70(106)107)79-65(101)56(38(7)8)85-67(103)57(41(11)89)82-53(93)33-74-51(91)31-73-52(92)32-75-64(100)54(36(3)4)83-62(98)48(34-88)81-66(102)55(37(5)6)84-63(99)49-18-15-26-86(49)68(104)39(9)72/h20-23,35-41,44-50,54-57,88-90H,13-19,24-34,71-72H2,1-12H3,(H,73,92)(H,74,91)(H,75,100)(H,76,97)(H,77,94)(H,78,95)(H,79,101)(H,80,96)(H,81,102)(H,82,93)(H,83,98)(H,84,99)(H,85,103)(H,106,107)/t39-,40-,41+,44-,45-,46-,47-,48-,49-,50-,54-,55-,56-,57-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIWVWAIJNOFMK-DXVPKFNQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H115N17O20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1546.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gastrin Releasing Peptide (1-16) (porcine) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the completion of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of Gastrin Releasing Peptide (1-16) (porcine) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the peptide, ensuring high purity and quality for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Gastrin Releasing Peptide (1-16) (porcine) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions to oxidize methionine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

    Substitution: Site-directed mutagenesis techniques are employed to introduce specific amino acid substitutions.

Major Products Formed

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Gastrin Releasing Peptide (1-16) (porcine) has a wide range of applications in scientific research:

Mechanism of Action

Gastrin Releasing Peptide (1-16) (porcine) exerts its effects by binding to specific receptors on target cells. The primary receptor is the Gastrin Releasing Peptide receptor, a G-protein coupled receptor. Upon binding, the receptor activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of intracellular calcium and activation of protein kinase C (PKC). These signaling events result in various physiological responses, such as the stimulation of gastric acid secretion and modulation of gastrointestinal motility .

Comparison with Similar Compounds

GRP (1-16) vs. Full-Length GRP (1-27)

Parameter GRP (1-16) (Porcine) GRP (1-27) (Porcine)
Structure N-terminal fragment (16 AA) Full-length peptide (27 AA)
Immunoreactivity Weaker staining intensity Stronger, identical staining pattern
Biological Activity Partial receptor activation Full receptor activation
Applications Immunohistochemistry, partial agonist studies Cancer signaling, hormone release studies

Key Findings :

  • GRP (1-16) and GRP (1-27) share identical staining patterns in neuroendocrine tumors, but the fragment’s reduced length correlates with weaker immunoreactivity .
  • The full-length GRP (1-27) is critical for studying receptor binding and downstream signaling due to its complete sequence .

GRP (1-16) vs. Bombesin

Parameter GRP (1-16) (Porcine) Bombesin
Source Porcine intestine Frog skin
Length 16 AA 14 AA
Receptor Affinity Binds GRPR with moderate affinity High affinity for GRPR and NMBR (neuromedin B receptor)
Potency Species-dependent: Equipotent to bombesin in dogs More potent in rats

Key Findings :

  • In dogs, GRP (1-16) and bombesin exhibit equimolar potency in stimulating gastroenteropancreatic hormone release (e.g., gastrin, insulin) .
  • In rats, bombesin is significantly more potent, highlighting species-specific receptor interactions .

GRP (1-16) vs. ProGRP

Parameter GRP (1-16) (Porcine) ProGRP
Structure Cleavage product Precursor protein (stable in serum)
Clinical Utility Limited to research Gold-standard biomarker for SCLC
Stability Labile in serum Highly stable

Key Findings :

  • ProGRP, the precursor to GRP, is a stable serum biomarker used for SCLC diagnosis and monitoring. Elevated ProGRP levels correlate with tumor burden and poor prognosis .

Functional and Structural Comparison Table

Compound Source Key Features Applications
GRP (1-16) (porcine) Synthetic N-terminal fragment, moderate immunoreactivity Neuroendocrine tumor research
Bombesin Frog skin High receptor affinity, cross-species variability Receptor pharmacology
ProGRP Human serum Stable precursor, diagnostic biomarker SCLC diagnosis and prognosis

Research and Clinical Implications

  • Cancer Research : GRP (1-16) is used to map GRPR expression in tumors, aiding in targeted therapy development .
  • Diagnostics: ProGRP outperforms GRP fragments in clinical settings due to its stability and specificity for SCLC .
  • Species-Specific Effects : The equimolar potency of GRP (1-16) and bombesin in dogs contrasts with rodent models, emphasizing the need for careful model selection .

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